N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline
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Overview
Description
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline is an organic compound with the molecular formula C15H14N2O5S. This compound is characterized by the presence of a benzenesulfonyl group, a nitroethenyl group, and a methoxyaniline group. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base, followed by nitration of the resulting product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfonic acids, and substituted aniline derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline
- N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline
- 2-Nitrobenzenesulfonyl chloride
Uniqueness
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This makes it distinct from other similar compounds and influences its reactivity and biological activity .
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-22-13-9-7-12(8-10-13)16-11-15(17(18)19)23(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPZLBVYTMWNMV-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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